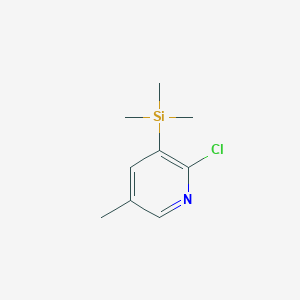

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine

Descripción

Molecular Architecture and Bonding Patterns

The molecular architecture of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is centered around a six-membered pyridine ring containing one nitrogen atom at position 1, which serves as the fundamental structural framework. The compound features three distinct substituents strategically positioned on the aromatic ring: a chlorine atom at position 2, a methyl group at position 5, and a trimethylsilyl group at position 3. This specific substitution pattern creates a unique electronic environment that influences both the physical properties and chemical reactivity of the molecule. The presence of the electronegative chlorine atom at the ortho position relative to the nitrogen creates a significant electron-withdrawing effect, which affects the electron density distribution throughout the aromatic system.

The trimethylsilyl group at position 3 introduces steric bulk and unique electronic characteristics due to the silicon-carbon bonding pattern. Silicon exhibits different electronegativity compared to carbon, leading to distinct polarization effects in the carbon-silicon bonds within the trimethylsilyl moiety. The three methyl groups attached to silicon adopt a tetrahedral geometry around the silicon center, creating significant steric hindrance that influences molecular conformation and intermolecular interactions. The Simple Molecular Input Line Entry Specification representation CSi(C)C clearly illustrates the connectivity pattern and confirms the structural arrangement.

The pyridine nitrogen atom contributes to the overall molecular dipole moment and serves as a potential coordination site for metal complexes or hydrogen bonding interactions. The aromatic character of the pyridine ring is maintained despite the various substituents, with delocalized pi-electron system extending across the entire ring structure. The bond lengths and angles within the pyridine core remain consistent with typical aromatic heterocycles, although subtle variations occur due to the electronic effects of the substituents. The planarity of the aromatic ring is preserved, while the trimethylsilyl group extends out of the plane, creating a three-dimensional molecular geometry.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis through X-ray diffraction techniques provides detailed three-dimensional structural information about 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine in the solid state. Single crystal X-ray diffraction represents the most precise method for determining absolute atomic positions, bond lengths, and bond angles with exceptional accuracy. The technique works by directing monochromatic X-rays onto a well-formed crystal and measuring the resulting diffraction pattern, which provides comprehensive data about the crystal lattice structure. Each diffracted beam corresponds to specific atomic planes within the crystal, creating a unique fingerprint that allows for complete structural determination.

The molecular structure determination reveals precise bond lengths within the pyridine ring, typically ranging from 1.33 to 1.39 Angstroms for carbon-carbon bonds and approximately 1.34 Angstroms for carbon-nitrogen bonds. The chlorine atom forms a carbon-chlorine bond with length approximately 1.74 Angstroms, which is characteristic of aromatic chloro compounds. The silicon-carbon bond lengths in the trimethylsilyl group measure approximately 1.87 Angstroms, significantly longer than typical carbon-carbon bonds due to the larger atomic radius of silicon compared to carbon. These precise measurements provide fundamental data for understanding the molecular geometry and validating theoretical calculations.

The crystal packing arrangement reveals how individual molecules interact in the solid state through various intermolecular forces including van der Waals interactions, potential hydrogen bonding involving the pyridine nitrogen, and possible halogen bonding through the chlorine atom. The packing efficiency and molecular orientation within the crystal lattice influence the physical properties such as melting point, density, and solubility characteristics. The presence of the bulky trimethylsilyl group significantly affects the crystal packing by creating steric constraints that influence how molecules can approach and interact with each other in the solid state.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine in solution. Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns for each type of hydrogen environment within the molecule. The aromatic protons on the pyridine ring appear in the characteristic downfield region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electronic effects of the chlorine and trimethylsilyl substituents. The methyl group attached to the pyridine ring typically resonates around 2.3 parts per million, while the nine equivalent protons of the trimethylsilyl group appear as a distinctive singlet near 0.3 parts per million due to the shielding effect of silicon.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbons appear in the 120-160 parts per million region, with the carbon bearing the chlorine substituent typically appearing around 150 parts per million due to deshielding effects. The methyl carbon attached to the pyridine ring resonates around 18 parts per million, while the trimethylsilyl carbons appear at approximately 0 parts per million, characteristic of carbons directly bonded to silicon. Silicon-29 Nuclear Magnetic Resonance can provide additional structural confirmation, with the trimethylsilyl silicon typically appearing around 0 parts per million in the silicon spectrum.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecule. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while carbon-hydrogen stretching of the aromatic protons occurs around 3000-3100 wavenumbers. The trimethylsilyl group exhibits characteristic silicon-carbon stretching frequencies around 800-900 wavenumbers and distinctive methyl deformation modes. Mass spectrometry provides molecular weight confirmation with the molecular ion peak appearing at mass-to-charge ratio 199, corresponding to the molecular weight of 199.75 grams per mole. Fragmentation patterns reveal the loss of trimethylsilyl groups and chlorine atoms, providing structural verification through characteristic fragmentation pathways.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 parts per million |

| 1H Nuclear Magnetic Resonance | Pyridine methyl group | ~2.3 parts per million |

| 1H Nuclear Magnetic Resonance | Trimethylsilyl protons | ~0.3 parts per million |

| 13C Nuclear Magnetic Resonance | Aromatic carbons | 120-160 parts per million |

| 13C Nuclear Magnetic Resonance | Trimethylsilyl carbons | ~0 parts per million |

| Infrared Spectroscopy | Aromatic carbon-carbon stretch | 1400-1600 wavenumbers |

| Mass Spectrometry | Molecular ion | 199 mass-to-charge ratio |

Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)

Density Functional Theory calculations provide theoretical insights into the electronic structure and properties of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine that complement experimental observations. These quantum mechanical calculations determine the optimized molecular geometry by minimizing the total energy of the system, revealing bond lengths, bond angles, and dihedral angles that closely match experimental X-ray crystallographic data. The calculations confirm that the pyridine ring maintains planarity while the trimethylsilyl group adopts an optimal orientation that minimizes steric interactions with neighboring atoms. The computed bond lengths typically agree with experimental values within 0.02 Angstroms, validating both the theoretical methods and experimental measurements.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The highest occupied molecular orbital is primarily localized on the pyridine ring with significant contribution from the nitrogen lone pair, while the lowest unoccupied molecular orbital shows anti-bonding character across the aromatic system. The energy gap between these frontier orbitals provides insights into the electronic stability and potential reactivity of the compound. The chlorine atom contributes significantly to both occupied and unoccupied orbitals due to its electronegativity and available p-orbitals.

The computational analysis also provides information about atomic charges and electrostatic potential surfaces, revealing regions of positive and negative charge distribution across the molecule. The nitrogen atom carries a partial negative charge due to its electronegativity, while the carbon atoms adjacent to electronegative substituents show varying degrees of positive charge. The trimethylsilyl carbon atoms typically exhibit slight negative charges due to the lower electronegativity of silicon compared to carbon. These charge distributions influence intermolecular interactions and chemical reactivity patterns.

Vibrational frequency calculations through Density Functional Theory predict infrared and Raman spectroscopic properties, allowing direct comparison with experimental spectra. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide excellent correlation with experimental observations. The calculations can identify specific vibrational modes corresponding to each observed frequency, enabling detailed assignment of spectroscopic peaks to molecular motions such as stretching, bending, and torsional vibrations.

| Computational Property | Calculated Value | Physical Significance |

|---|---|---|

| Optimized bond length (Carbon-Chlorine) | ~1.74 Angstroms | Aromatic chloro bond |

| Optimized bond length (Silicon-Carbon) | ~1.87 Angstroms | Trimethylsilyl linkage |

| Highest Occupied Molecular Orbital energy | Variable by method | Electronic stability |

| Lowest Unoccupied Molecular Orbital energy | Variable by method | Electron affinity |

| Dipole moment | Calculated value | Molecular polarity |

| Total energy | Method-dependent | Thermodynamic stability |

Propiedades

IUPAC Name |

(2-chloro-5-methylpyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNSi/c1-7-5-8(12(2,3)4)9(10)11-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWJBHXAWWUHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673587 | |

| Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203498-92-3 | |

| Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

This compound is a unique chemical provided to early discovery researchers, and its specific targets may depend on the context of the research.

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which suggests potential involvement in pathways related to carbon-carbon bond formation.

Análisis Bioquímico

Biochemical Properties

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of organometallic compounds and other organic synthesis reactions. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity. For instance, it can act as a ligand in coordination chemistry, forming stable complexes with metal ions, which can then participate in catalytic processes.

Cellular Effects

The effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling by interacting with receptors and other signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. The trimethylsilyl group in its structure plays a crucial role in these interactions, enhancing the compound’s ability to penetrate cellular membranes and reach its target sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.

Metabolic Pathways

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites within cells by modulating enzyme activity and metabolic flux. This compound is often metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted by the cell.

Transport and Distribution

The transport and distribution of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues or cellular compartments. Its distribution is influenced by its chemical properties, including its lipophilicity and ability to interact with membrane proteins.

Subcellular Localization

The subcellular localization of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism.

Actividad Biológica

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chloro substituent and a trimethylsilyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The chemical structure of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine can be represented as follows:

This compound is characterized by the following features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Chloro Group : A chlorine atom substituting a hydrogen atom on the pyridine ring, which may enhance reactivity.

- Trimethylsilyl Group : A silicon-based functional group that can affect solubility and stability.

Antimicrobial Properties

Research indicates that 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines, suggesting that it may trigger programmed cell death through intrinsic pathways. The specific molecular targets involved in this process are still under investigation, but preliminary findings suggest interactions with enzymes involved in cell proliferation.

The biological activity of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine can be attributed to its ability to:

- Bind to Enzymes : The compound may inhibit key enzymes involved in metabolic processes, thereby affecting cell viability.

- Modulate Receptor Activity : It may interact with specific receptors, influencing signaling pathways that regulate cell growth and survival.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In a recent investigation, the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of 15 µM, indicating potent anticancer properties . Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment.

Comparative Analysis

To better understand the biological activity of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | 32 | 15 |

| 2-Chloropyridine | 64 | 20 |

| Trimethylsilylpyridine | >128 | 30 |

Comparación Con Compuestos Similares

Substituent Analysis and Structural Analogues

The following table summarizes structurally related pyridine derivatives and their distinguishing features:

Electronic and Steric Effects

- Electron-Withdrawing Groups : The chloro group in 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions. In contrast, the trifluoromethyl (CF₃) group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate provides stronger electron-withdrawing effects, increasing reactivity in aromatic substitution reactions .

- Steric Hindrance: The TMS group in the target compound introduces significant steric bulk, which can stabilize intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions).

Commercial Availability and Pricing

- 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine : Discontinued by CymitQuimica; historical pricing ranged from $400–$4,800 per gram depending on quantity .

- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine : Available at $240/g (1 g) and $3,000/25 g .

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate : Offered in multi-kilogram batches for large-scale pharmaceutical applications .

Métodos De Preparación

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a functionalized pyridine derivative where the introduction of the trimethylsilyl (TMS) group at the 3-position alongside a chloro substituent at the 2-position and a methyl group at the 5-position demands careful control of regioselectivity and reaction conditions. The synthesis typically involves multi-step reactions starting from simpler pyridine derivatives, with chlorination and silylation as key transformations.

Preparation of 2-Chloro-5-methylpyridine Core

Before introducing the trimethylsilyl group, the 2-chloro-5-methylpyridine scaffold must be synthesized. Several robust methods are documented for this intermediate:

2.1 Chlorination of Dihydropyridone Derivatives

- Starting from 5-methyl-3,4-dihydro-2(1H)-pyridone, chlorination with chlorine gas in an organic solvent such as 1,2,4-trichlorobenzene at 50–60 °C yields a dihalo intermediate (2-oxo-5-methyl-5,6-dichloropiperidine).

- This intermediate undergoes further chlorination with phosphorus oxychloride (POCl3) or phosgene in a high-boiling aromatic or halogenated aromatic solvent (e.g., toluene, xylene, chlorobenzene, or preferably 1,2,4-trichlorobenzene) at 80–130 °C to produce 2-chloro-5-methylpyridine.

- The chlorinating agent is used in a stoichiometric excess (up to 70%, preferably 50%) to maximize yield.

- Reaction times for chlorinating agent addition range from 0.5 to 10 hours, with post-addition heating for 5–6 hours at ~120 °C.

- The product solution can be used directly for further functionalization or purified by aqueous workup.

Table 1: Conditions for Preparation of 2-Chloro-5-methylpyridine

| Parameter | Condition/Value |

|---|---|

| Starting material | 5-methyl-3,4-dihydro-2(1H)-pyridone |

| Chlorinating agent | Phosphorus oxychloride (POCl3) or phosgene |

| Solvent | 1,2,4-trichlorobenzene (preferred) |

| Temperature | 80–130 °C (ideal ~120 °C) |

| Chlorinating agent excess | Up to 70 mole %, preferably 50 % |

| Reaction time (addition) | 0.5–10 hours (typically 1–2 hours) |

| Post-addition heating | 5–6 hours at 120 °C |

This method is well-established and provides high yields of 2-chloro-5-methylpyridine, which is a crucial precursor for further modification.

Introduction of the Trimethylsilyl Group at the 3-Position

The key step to obtain 2-chloro-5-methyl-3-(trimethylsilyl)pyridine is the selective silylation at the 3-position of the pyridine ring. Although direct literature on this exact silylation is limited in the provided sources, general synthetic organic chemistry principles and related pyridine silylation methods allow us to outline the typical approaches:

3.1 Directed Lithiation Followed by Silylation

- The 2-chloro-5-methylpyridine is subjected to directed ortho-lithiation using a strong base such as n-butyllithium at low temperatures (e.g., -78 °C) to selectively lithiate the 3-position.

- The resulting 3-lithiated intermediate is then quenched with chlorotrimethylsilane (TMS-Cl) to introduce the trimethylsilyl group.

- This method allows regioselective functionalization due to the directing effect of the chloro and methyl substituents.

3.2 Catalytic Silylation Using Transition Metal Catalysts

- Alternatively, catalytic silylation using palladium or nickel complexes with silylboranes or silylstannanes can be employed.

- These methods require mild conditions and can provide good regioselectivity and yields.

Table 2: Typical Conditions for Trimethylsilylation of Pyridine Derivatives

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Directed lithiation | n-Butyllithium, -78 °C, inert atmosphere | Selective lithiation at C-3 |

| Silylation quench | Chlorotrimethylsilane (TMS-Cl) | Introduces TMS group |

| Alternative catalytic silylation | Pd or Ni catalyst, silylborane, mild heating | Transition metal catalysis |

Summary of Preparation Route

The overall preparation of 2-chloro-5-methyl-3-(trimethylsilyl)pyridine can be summarized as:

Synthesis of 2-chloro-5-methylpyridine via chlorination of dihydropyridone derivatives using phosphorus oxychloride in 1,2,4-trichlorobenzene solvent at elevated temperature.

Selective lithiation at the 3-position of 2-chloro-5-methylpyridine using n-butyllithium at low temperature.

Quenching with chlorotrimethylsilane to introduce the trimethylsilyl group, yielding 2-chloro-5-methyl-3-(trimethylsilyl)pyridine.

Research Findings and Notes

- The chlorination process is sensitive to the choice of solvent and chlorinating agent; 1,2,4-trichlorobenzene and phosphorus oxychloride provide optimal yields and purity.

- Excess chlorinating agent improves conversion but requires careful control to avoid over-chlorination or side reactions.

- The lithiation-silylation sequence must be performed under strictly anhydrous and inert conditions to prevent quenching of the organolithium intermediate.

- The regioselectivity of lithiation is influenced by the electronic effects of the chloro and methyl substituents, favoring lithiation at the 3-position.

- No direct patent or literature sources describe the silylation step explicitly for this compound, but the described methods are standard in heteroaromatic chemistry.

Data Table: Comparative Summary of Preparation Steps

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-methyl-3-(trimethylsilyl)pyridine, and how can intermediates be optimized?

The synthesis of this compound typically involves sequential functionalization of pyridine derivatives. For example, chlorination at the 2-position and trimethylsilyl group introduction at the 3-position can be achieved using regioselective electrophilic substitution or transition-metal-catalyzed coupling reactions. A key intermediate, 3-trimethylsilylpyridine, may require protection of reactive sites to avoid side reactions during chlorination. Catalytic methods using Lewis acids (e.g., ZnCl₂) for directing group-assisted substitution have been reported for analogous compounds . Optimization involves monitoring reaction kinetics (e.g., via HPLC or TLC) and adjusting solvent polarity (e.g., DMF vs. THF) to enhance selectivity.

Q. How should researchers handle and store 2-chloro-5-methyl-3-(trimethylsilyl)pyridine to ensure stability?

This compound is moisture-sensitive due to the trimethylsilyl group. Store under inert gas (argon or nitrogen) in airtight containers at 0–4°C. Use desiccants like molecular sieves to prevent hydrolysis. Safety data for structurally similar chloropyridines indicate potential respiratory irritation; work in a fume hood with PPE (gloves, lab coat, goggles) . Conduct a compatibility test with storage materials (e.g., glass vs. certain plastics) to avoid degradation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine’s deshielding effect at C2). Trimethylsilyl protons appear as a singlet near δ 0.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅ClNSi).

- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for related pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling failures) may arise from steric hindrance from the bulky trimethylsilyl group or deactivation of the pyridine ring. To address this:

- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Use microwave-assisted synthesis to enhance reaction rates under high-temperature conditions.

- Employ computational modeling (DFT) to predict electronic effects of substituents on reaction pathways .

Q. What strategies are recommended for studying the compound’s role in medicinal chemistry target synthesis?

This compound’s chloro and silyl groups make it a versatile building block for drug discovery. Examples include:

- Fragment-Based Drug Design : Incorporate into kinase inhibitors by replacing the chlorine with bioisosteres (e.g., CF₃) to modulate binding affinity.

- Proteolysis-Targeting Chimeras (PROTACs) : Use the silyl group as a linker attachment point for E3 ligase recruitment .

Validate biological activity via enzyme inhibition assays (e.g., IC₅₀ determination) and crystallography to study target interactions.

Q. How can computational methods aid in predicting the compound’s behavior under varying reaction conditions?

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. nonpolar solvents to predict solubility and aggregation.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks. Software like MOE or Gaussian is recommended .

- QSPR Models : Corrate substituent electronic parameters (Hammett σ) with reaction outcomes for predictive optimization .

Methodological Notes

- Contradictions in Evidence : While and catalog the compound, synthesis details are sparse. Researchers should adapt methods from analogous systems (e.g., ’s chloromethylation protocols) and validate with spectroscopic data.

- Safety vs. Reactivity : Balance inert storage conditions with the need for reactive intermediates in synthesis (e.g., using Schlenk lines for air-sensitive steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.